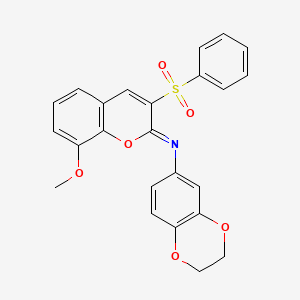

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a derivative of chromen-2-imine that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride , followed by further modifications to introduce the methoxy and imine functionalities. The reaction conditions often include the use of polar aprotic solvents like DMF and bases such as lithium hydride for optimal yield.

Key Steps in Synthesis:

- Formation of Benzene Sulfonamide : The initial reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.

- Coupling with Electrophiles : Subsequent reactions involve coupling with various electrophiles to form the target imine structure.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial agent and enzyme inhibitor.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies show that certain N-substituted derivatives demonstrate potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

In addition to antibacterial properties, compounds related to this compound have been tested for their ability to inhibit specific enzymes. For example:

- Inhibition of Kv1.3 Channels : Some analogs have shown comparable potency to known inhibitors like PAP-1 in patch-clamp assays .

Case Studies and Findings

Several studies have reported on the biological activities of related compounds:

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride . This reaction is often conducted in an alkaline medium to facilitate the formation of the desired sulfonamide derivative. The subsequent steps may involve coupling with various electrophiles to yield diverse derivatives with tailored properties for specific applications .

Antidiabetic Potential

Recent studies have investigated the antidiabetic properties of derivatives related to this compound. For instance, a series of new compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. The results indicated significant hypoglycemic effects, suggesting a potential role in diabetes management .

Antimalarial Activity

Another promising application is in the development of antimalarial agents. Compounds with similar structural motifs have been identified as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the malaria parasite's metabolic pathway. These inhibitors demonstrated selective activity against PfDHODH without affecting human enzymes, indicating their potential as lead compounds for antimalarial drug development .

Cancer Research

The compound's structural features also suggest potential applications in cancer therapy. Research has shown that derivatives of chromenes can exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide moieties may enhance these effects by improving solubility and bioavailability .

Anti-inflammatory Properties

Additionally, compounds containing benzodioxin and chromene structures have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine :

- Antidiabetic Study : A study synthesized multiple derivatives and tested their efficacy in lowering blood glucose levels in diabetic rats. The best-performing compounds showed a reduction in glucose levels comparable to standard antidiabetic medications .

- Antimalarial Screening : A series of analogs were screened for their inhibitory activity against PfDHODH. The most potent compounds exhibited low micromolar IC50 values with minimal cytotoxicity towards human cell lines .

- Cytotoxicity Assays : Various derivatives were tested against cancer cell lines such as HeLa and MCF-7. Results indicated that certain modifications significantly enhanced cytotoxicity compared to unmodified compounds .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6S/c1-28-20-9-5-6-16-14-22(32(26,27)18-7-3-2-4-8-18)24(31-23(16)20)25-17-10-11-19-21(15-17)30-13-12-29-19/h2-11,14-15H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWPBZHOEJBMNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCCO4)C(=C2)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.